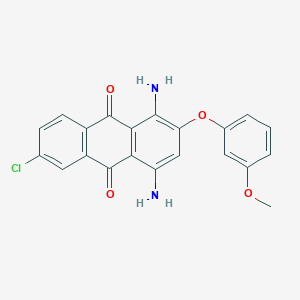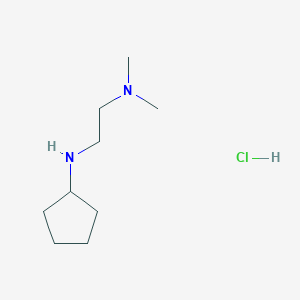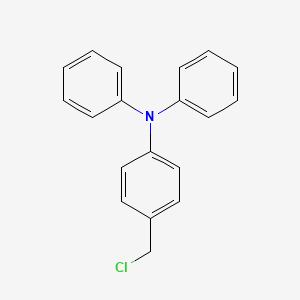![molecular formula C17H15N5S B13138482 ({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile CAS No. 61691-06-3](/img/structure/B13138482.png)
({1-[(Diphenylamino)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is a complex organic compound that features a triazole ring, a diphenylamino group, and a thioacetonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and safety. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Aplicaciones Científicas De Investigación
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials with specific properties
Mecanismo De Acción
The mechanism of action of 2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
Imidazole derivatives: These compounds share a similar heterocyclic structure and are used in various applications.
Indole derivatives: Known for their biological activities and used in medicinal chemistry.
Thiadiazole derivatives: These compounds have similar sulfur-containing structures and are explored for their therapeutic potential
Uniqueness
2-((1-((Diphenylamino)methyl)-1H-1,2,4-triazol-5-yl)thio)acetonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
61691-06-3 |
|---|---|
Fórmula molecular |
C17H15N5S |
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
2-[[2-[(N-phenylanilino)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetonitrile |
InChI |
InChI=1S/C17H15N5S/c18-11-12-23-17-19-13-20-22(17)14-21(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-10,13H,12,14H2 |
Clave InChI |
VPDYGHZPSDESPA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N(CN2C(=NC=N2)SCC#N)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


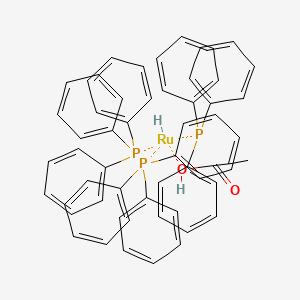
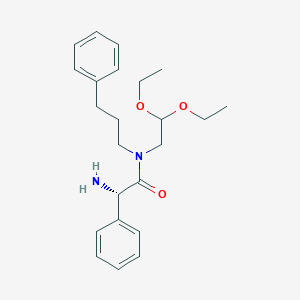
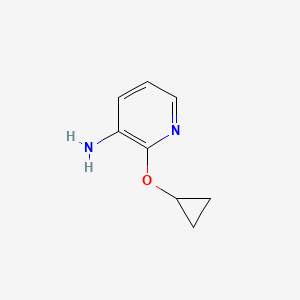
![tert-butyl N-[[4-amino-1-(2-hydroxy-2-methylpropyl)imidazo[4,5-c]quinolin-2-yl]methyl]-N-ethylcarbamate](/img/structure/B13138430.png)

![1-[(2-Chloroprop-2-en-1-yl)oxy]anthracene-9,10-dione](/img/structure/B13138450.png)
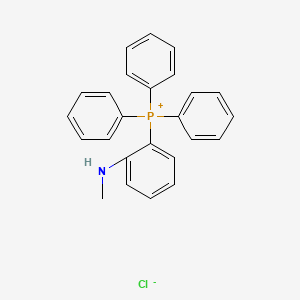



![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(1-oxido-4-pyridinyl)-](/img/structure/B13138467.png)
